molecular formula C11H15N3O3 B1492573 ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate CAS No. 2098162-48-0

ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate

Cat. No. B1492573
CAS RN: 2098162-48-0
M. Wt: 237.25 g/mol
InChI Key: DLYXJSLNZVWUTQ-MRVPVSSYSA-N
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Description

Ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It holds immense potential for scientific research due to its unique structure. This compound finds diverse applications including drug discovery, medicinal chemistry, and neuropharmacology.


Molecular Structure Analysis

The molecular structure of ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate contributes to its potential applications in various fields. The molecule consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylate ester group and a hydroxypyrrolidine group . The spatial arrangement of these groups, particularly the ®-configuration, may influence its chemical properties and biological activity.


Chemical Reactions Analysis

The specific chemical reactions involving ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not provided in the available resources. Its reactivity would be influenced by the functional groups present in the molecule, including the ester, the secondary amine in the pyrrolidine ring, and the aromatic pyridazine ring .

Scientific Research Applications

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate has been studied for its potential applications in the field of scientific research. It has been used as a building block for the synthesis of pharmaceuticals and other compounds, and as a starting material for a variety of synthetic transformations. It has been used as a model compound for studying the mechanisms of enzyme-catalyzed reactions and for the development of new catalysts. It has also been used as a reagent for the synthesis of chiral compounds, and as a starting material for the synthesis of drugs and other organic compounds.

Mechanism of Action

The mechanism of action of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is not yet fully understood. However, it is believed to involve the formation of a complex between the hydroxyl group on the side chain and the pyridazine core. This complex is thought to be stabilized by hydrogen bonding and electrostatic interactions between the two components. The complex is then thought to undergo a series of conformational changes, which allow the hydroxyl group to interact with other molecules and catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been shown to inhibit the growth of certain bacteria and to reduce the levels of certain enzymes in the body.

Advantages and Limitations for Lab Experiments

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a versatile compound that can be used as a starting material for a variety of synthetic transformations and as a building block for the synthesis of pharmaceuticals and other compounds. It is also relatively inexpensive and easy to obtain. However, its use in laboratory experiments is limited by its low solubility in water and its tendency to form complexes with other molecules.

Future Directions

The potential applications of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate in scientific research are vast. Further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis of this compound and to develop efficient methods for its use in laboratory experiments. Finally, further research is needed to explore the potential applications of this compound in the synthesis of drugs and other organic compounds.

Safety and Hazards

The safety and hazards associated with ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXJSLNZVWUTQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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